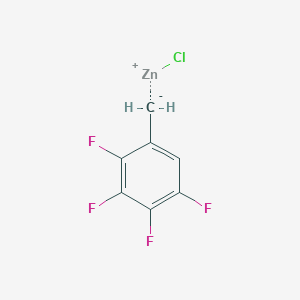
2,3,4,5-TetrafluorobenZylZinc chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,5-Tetrafluorobenzylzinc chloride, 0.50 M in tetrahydrofuran, is an organozinc reagent used in various organic synthesis reactions. This compound is particularly valuable in the field of organic chemistry due to its ability to participate in cross-coupling reactions, which are essential for forming carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 2,3,4,5-tetrafluorobenzylzinc chloride typically involves the reaction of 2,3,4,5-tetrafluorobenzyl chloride with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as:
2,3,4,5-Tetrafluorobenzyl chloride+Zinc→2,3,4,5-Tetrafluorobenzylzinc chloride
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors with precise control over temperature, pressure, and inert atmosphere conditions. The use of high-purity reagents and solvents ensures the consistency and quality of the final product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of new carbon-carbon bonds.
Cross-Coupling Reactions: This compound is commonly used in palladium-catalyzed cross-coupling reactions, such as Negishi coupling, to form complex organic molecules.
Common Reagents and Conditions:
Palladium Catalysts: Palladium-based catalysts are often used in cross-coupling reactions involving this compound.
Solvents: Tetrahydrofuran is the preferred solvent due to its ability to stabilize the organozinc reagent and facilitate the reaction.
Major Products: The major products formed from reactions involving this compound are typically complex organic molecules with new carbon-carbon bonds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Aplicaciones Científicas De Investigación
2,3,4,5-Tetrafluorobenzylzinc chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the preparation of biologically active molecules for research purposes.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism by which 2,3,4,5-tetrafluorobenzylzinc chloride exerts its effects involves the formation of carbon-carbon bonds through nucleophilic substitution and cross-coupling reactions. The organozinc reagent acts as a nucleophile, attacking electrophilic centers in the presence of a catalyst, leading to the formation of new bonds. The molecular targets and pathways involved are primarily related to the reactivity of the zinc-carbon bond and the stabilization provided by the tetrahydrofuran solvent.
Comparación Con Compuestos Similares
2,3,4,5-Tetrafluorobenzylmagnesium chloride: Another organometallic reagent used in similar types of reactions.
2,3,4,5-Tetrafluorobenzyl lithium: A highly reactive organolithium reagent used in organic synthesis.
Uniqueness: 2,3,4,5-Tetrafluorobenzylzinc chloride is unique due to its moderate reactivity compared to organolithium and organomagnesium reagents. This makes it more manageable and safer to handle in various synthetic applications. Additionally, the presence of tetrahydrofuran as a solvent provides stability to the organozinc reagent, enhancing its utility in complex organic synthesis.
Propiedades
Fórmula molecular |
C7H3ClF4Zn |
|---|---|
Peso molecular |
263.9 g/mol |
Nombre IUPAC |
chlorozinc(1+);1,2,3,4-tetrafluoro-5-methanidylbenzene |
InChI |
InChI=1S/C7H3F4.ClH.Zn/c1-3-2-4(8)6(10)7(11)5(3)9;;/h2H,1H2;1H;/q-1;;+2/p-1 |
Clave InChI |
HNPXHEAJGLJBEX-UHFFFAOYSA-M |
SMILES canónico |
[CH2-]C1=CC(=C(C(=C1F)F)F)F.Cl[Zn+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



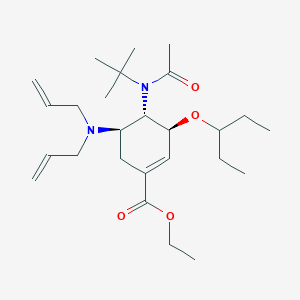


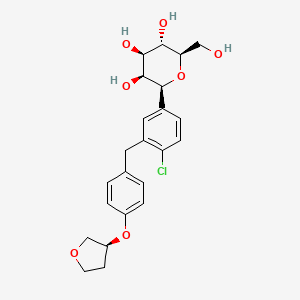
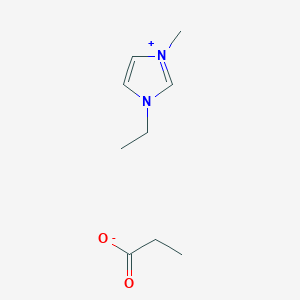



![L-Valine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-, phenylmethyl ester](/img/structure/B14883605.png)
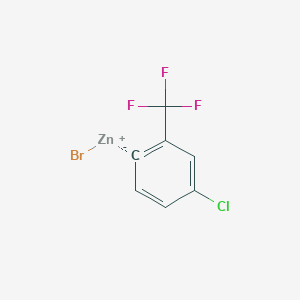
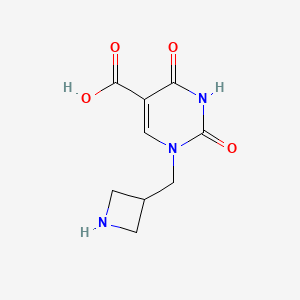
![2-(Ethylamino)-6,8-dimethyl-6,8-diazaspiro[3.5]nonan-7-one](/img/structure/B14883640.png)

